molecular formula C24H24N4O3S B2439322 2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide CAS No. 1021256-31-4

2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide

Cat. No.: B2439322
CAS No.: 1021256-31-4
M. Wt: 448.54
InChI Key: MIBSBSAHHBTPNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C24H24N4O3S and its molecular weight is 448.54. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Research into similar chemical structures has shown potential in the development of new anticancer agents. For instance, derivatives of pyrimidine compounds have been synthesized and tested for their cytotoxic activity against a range of cancer cell lines, demonstrating appreciable cancer cell growth inhibition in certain cases (Al-Sanea et al., 2020). Furthermore, classical and nonclassical antifolate derivatives have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR), showing excellent inhibitory activity and significant antitumor properties (Gangjee et al., 2007).

Antimicrobial Applications

The synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings starting from specific pyridines has been explored for antimicrobial applications. These compounds have demonstrated good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Antioxidant Applications

Novel coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, displaying significant antioxidant activity as determined by various in vitro assays. These findings suggest potential applications in combating oxidative stress-related diseases (Chkirate et al., 2019).

Properties

IUPAC Name

2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-3-28-23(30)22-21(19(14-26-22)17-9-5-4-6-10-17)27-24(28)32-15-20(29)25-13-16-8-7-11-18(12-16)31-2/h4-12,14,26H,3,13,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBSBSAHHBTPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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